![molecular formula C11H16BrNO B1401112 (1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1344924-16-8](/img/structure/B1401112.png)
(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine
Übersicht
Beschreibung
(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine is an organic compound that belongs to the class of aromatic amines It features a bromine atom and an isopropoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Wissenschaftliche Forschungsanwendungen
(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine typically involves multiple steps. One common route starts with the bromination of 2-(propan-2-yloxy)phenol to introduce the bromine atom at the 5-position. This is followed by the alkylation of the phenol with an appropriate alkylating agent to form the isopropoxy group. The final step involves the reductive amination of the resulting intermediate with an ethanamine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-isopropoxybenzene: Similar in structure but lacks the ethanamine moiety.
2-Bromo-1-phenylpropane: Contains a bromine atom and a phenyl ring but differs in the positioning of functional groups.
5-Bromo-2-methoxyphenylamine: Similar aromatic structure with a methoxy group instead of an isopropoxy group.
Uniqueness
(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
(1R)-1-(5-bromo-2-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-8H,13H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNWMPAFYVANH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Br)OC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-4-yl]-acetic acid](/img/structure/B1401037.png)
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)
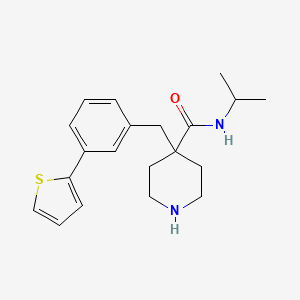
![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)
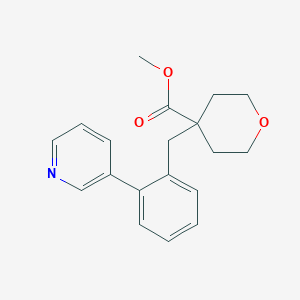
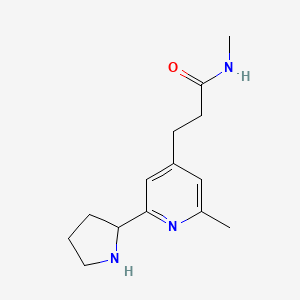
![2-((2'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)tetrahydrofuran-2-carboxylic acid](/img/structure/B1401047.png)
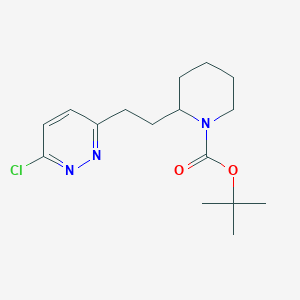
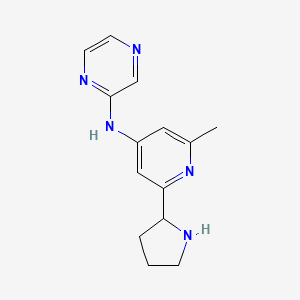
![4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1401052.png)
